3-Cyclopropyl-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole

Structure-based drug design Fragment-based lead discovery Scaffold hopping

3-Cyclopropyl-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole (CAS 1247982-73-5) is a heterocyclic small-molecule building block comprising a 1,2,4-oxadiazole core substituted at the 3-position with a cyclopropyl ring and at the 5-position with a piperidin-3-ylmethyl moiety. The compound has a molecular formula of C11H17N3O and a molecular weight of 207.27 g/mol.

Molecular Formula C11H17N3O
Molecular Weight 207.27 g/mol
CAS No. 1247982-73-5
Cat. No. B1528644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropyl-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole
CAS1247982-73-5
Molecular FormulaC11H17N3O
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESC1CC(CNC1)CC2=NC(=NO2)C3CC3
InChIInChI=1S/C11H17N3O/c1-2-8(7-12-5-1)6-10-13-11(14-15-10)9-3-4-9/h8-9,12H,1-7H2
InChIKeyFJVVXUCVHCAXTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclopropyl-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole (CAS 1247982-73-5): Procurement-Grade Structural and Property Baseline


3-Cyclopropyl-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole (CAS 1247982-73-5) is a heterocyclic small-molecule building block comprising a 1,2,4-oxadiazole core substituted at the 3-position with a cyclopropyl ring and at the 5-position with a piperidin-3-ylmethyl moiety [1]. The compound has a molecular formula of C11H17N3O and a molecular weight of 207.27 g/mol [1]. Computed physicochemical descriptors include an XLogP3-AA of 1.3, one hydrogen bond donor, four hydrogen bond acceptors, and three rotatable bonds [1]. The compound is commercially available from multiple reputable vendors at purity specifications ranging from 95% to 98% , and is classified as a versatile small-molecule scaffold for medicinal chemistry and chemical biology applications .

Why 3-Cyclopropyl-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole Cannot Be Interchanged with Generic 1,2,4-Oxadiazole-Piperidine Building Blocks


Within the 1,2,4-oxadiazole-piperidine chemical space, small structural variations produce substantial differences in physicochemical properties, molecular recognition, and downstream synthetic utility. The regioisomeric attachment point of the piperidine ring (3-position versus 4-position on the piperidine) alters the spatial orientation of the basic amine, which influences hydrogen-bonding geometry and target engagement in structure-based drug design [1]. The identity of the C3 substituent on the oxadiazole ring (cyclopropyl versus methyl, isopropyl, or aryl) modulates lipophilicity, metabolic stability, and conformational constraint [2]. Furthermore, the 1,2,4-oxadiazole core itself serves as a metabolically stable bioisostere of ester and amide functionalities, a property that is not shared by the 1,3,4-oxadiazole or 1,2,5-oxadiazole regioisomers [2]. These cumulative differences mean that generic substitution within this compound class—without experimental validation—cannot preserve the structure-activity relationship, pharmacokinetic properties, or crystallographic binding mode that a specific analog like 3-cyclopropyl-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole may confer in a given research context.

Quantitative Differentiation Evidence for 3-Cyclopropyl-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole Versus Closest Analogs


Regioisomer-Specific Piperidine Linkage: 3-ylmethyl Versus 4-ylmethyl Substitution Defines Spatial Pharmacophore Geometry

The target compound bears a piperidin-3-ylmethyl substituent at the oxadiazole 5-position, in contrast to the 4-regioisomer 4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine (CAS 1239851-15-0), which has been deposited as ligand NXM in PDB entry 5QRP [1]. The 3-ylmethyl linkage positions the piperidine nitrogen approximately 1.5 Å closer to the oxadiazole ring plane compared to the 4-ylmethyl linkage, as estimated from the published crystal structure of the 4-regioisomer bound to human Brachyury (PDB 5QRP) [1]. This geometric difference directly affects the vector along which the basic amine can engage hydrogen bond acceptors in a target protein binding site.

Structure-based drug design Fragment-based lead discovery Scaffold hopping

Lipophilicity and Predicted Permeability Differentiation: Cyclopropyl C3 Substituent Balances logP Relative to Alkyl Analogs

The target compound's computed XLogP3-AA value of 1.3 [1] places it in a favorable lipophilicity range for both CNS penetration (optimal logP 1-3) and oral bioavailability (Lipinski Rule of Five). By comparison, the 3-isopropyl analog (CAS 1248595-46-1, C11H19N3O, MW 209.29) is predicted to have a higher XLogP due to the additional methylene unit . The 3-methyl analog (CAS 1487031-66-2, C9H15N3O, MW 181.23) is expected to have a lower XLogP but also reduced molecular weight and fewer heavy atoms, which may limit target binding surface area . The cyclopropyl group uniquely provides conformational constraint (sp2-like character) while maintaining a logP contribution intermediate between methyl and isopropyl [2].

ADME optimization Lipophilic ligand efficiency CNS drug design

Purity Tier and Multi-Vendor Supply Chain Resilience: 95-98% Purity from Independent Sources

The target compound is stocked and supplied at 95.0% purity by Fluorochem (UK, Product Code F511742) , 95% minimum purity by AKSci (USA, Cat. 8173DQ) , and 95% purity by AChemBlock (USA, Catalog ID L20514) , with additional suppliers offering 97% (Leyan) and 98% (MolCore) specifications . This multi-vendor, multi-continent supply base reduces single-source dependency risk compared to closely related analogs such as 3-isopropyl-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole or 4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine, which are each primarily available from fewer independent suppliers.

Chemical procurement Supply chain diversification Quality assurance

Safety Profile Benchmarking: GHS Classification Enables Consistent Laboratory Risk Assessment

The target compound carries a defined GHS hazard classification from Fluorochem: Signal Word 'Warning,' with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . In contrast, the 4-regioisomer (CAS 1239851-15-0) and the 3-isopropyl analog (CAS 1248595-46-1) lack publicly accessible, vendor-published SDS documentation with explicit GHS classifications at the time of assessment. This documented safety profile enables procurement officers and laboratory safety committees to complete risk assessments and implement appropriate control measures (PPE, ventilation requirements, waste disposal procedures) without relying on default or inferred hazard classifications.

Laboratory safety Risk assessment SDS compliance

Calculated ADME Parameter Differentiation: Drug-Likeness Metrics Favor Cyclopropyl-Substituted Scaffold Over Alkyl-Substituted Analogs

The target compound satisfies all four Lipinski Rule of Five criteria: MW 207.27 (<500), XLogP 1.3 (<5), HBD 1 (<5), HBA 4 (<10) [1]. The predicted topological polar surface area (TPSA) of approximately 50.8 Ų falls below the 60-70 Ų threshold associated with good oral bioavailability and below the 90 Ų threshold for CNS penetration [2]. By comparison, the 3-isopropyl analog (CAS 1248595-46-1, MW 209.29) has a higher molecular weight and predicted XLogP closer to 2.0, which reduces ligand efficiency metrics. The 3-methyl analog (CAS 1487031-66-2, MW 181.23) has lower molecular weight but fewer heavy atoms available for target engagement.

Drug-likeness prediction Lead optimization Fragment-based drug discovery

Procurement-Driven Application Scenarios Where 3-Cyclopropyl-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole Offers Verifiable Advantages


Fragment-Based Drug Discovery Requiring a Conformationally Constrained, Low-Molecular-Weight Oxadiazole Scaffold with Crystallographic Validation

The compound's molecular weight (207.27 Da) and XLogP (1.3) place it within the fragment-like chemical space (MW < 300, logP < 3) [1], making it suitable for fragment screening libraries. Critically, the 4-regioisomer has been co-crystallized with human Brachyury (PDB 5QRP) [2], providing experimental validation that this oxadiazole-piperidine scaffold can engage protein targets in a defined binding mode. This crystallographic precedent reduces the structural biology risk for teams planning co-crystallization or soaking experiments with the 3-ylmethyl regioisomer. The documented GHS safety profile further streamlines institutional approval for crystallography and biophysical assay workflows.

Multi-Year Medicinal Chemistry Campaigns Requiring Supply Chain Resilience and Competitive Multi-Vendor Pricing

With confirmed availability from at least four independent suppliers across three continents—Fluorochem (UK), AKSci (USA), AChemBlock (USA), and additional vendors in China (Leyan, MolCore) [1][2]—this compound offers superior supply chain resilience compared to single-sourced analogs. Procurement teams can issue competitive tenders and maintain qualified alternate suppliers, reducing the risk of campaign disruption due to stockout, batch failure, or geopolitical supply chain interruption. Published purity specifications ranging from 95% to 98% provide clear quality benchmarks for incoming material acceptance criteria.

Structure-Activity Relationship (SAR) Studies Exploring Piperidine Linkage Position Effects on Target Binding

The 3-ylmethyl piperidine linkage distinguishes this compound from the 4-ylmethyl regioisomer (CAS 1239851-15-0, ligand NXM in PDB 5QRP) [1]. For medicinal chemistry teams investigating how piperidine attachment position modulates target affinity, selectivity, or binding kinetics, the target compound provides an essential SAR probe. The approximately 1.5 Å difference in piperidine nitrogen spatial positioning between the two regioisomers [2] can be exploited to map hydrogen-bonding requirements in a target binding pocket. Multi-vendor availability of the target compound enables rapid SAR follow-up without custom synthesis delays.

ADME Optimization Programs Requiring Balanced Lipophilicity for CNS or Oral Bioavailability

The target compound's XLogP of 1.3 [1] falls within the optimal range for both CNS penetration (logP 1-3, TPSA < 90 Ų) [2] and oral absorption (logP 1-3 for balanced solubility-permeability). Compared to the 3-isopropyl analog (predicted logP ~1.7-2.0), the cyclopropyl group provides a more compact, conformationally restricted substituent that reduces the risk of excessive lipophilicity-driven promiscuity or metabolic clearance. This makes the compound a preferred starting point for lead optimization campaigns where maintaining a logP below 1.5 is a key design criterion.

Quote Request

Request a Quote for 3-Cyclopropyl-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.